beta-Gurjunene
Description
Structural Characterization of Beta-Gurjunene
Molecular Architecture and Stereochemical Configuration
Tricyclic Carbon Skeleton Analysis
This compound (C₁₅H₂₄) features a decahydro-1H-cyclopropa[e]azulene core, comprising three fused rings: a cyclopropane ring, a bicyclic azulene system, and a bridged cyclohexane moiety. The cyclopropane ring is fused to the azulene structure at positions 1a, 4, and 7b, creating a rigid tricyclic framework. This arrangement imposes significant ring strain, stabilized by the spatial orientation of methyl and methylidene groups.
The IUPAC name, (1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene, reflects its stereochemical complexity. Key structural attributes include:
The SMILES string C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@@H]1CCC3=C highlights the stereochemical arrangement of substituents, including three methyl groups (positions 1, 1, 4) and a methylidene group at position 7.
Methyl/Methylidene Group Spatial Arrangement
The methyl groups at positions 1 and 4 adopt equatorial orientations relative to the azulene core, minimizing steric hindrance. In contrast, the methylidene group at position 7 projects axially, creating a pseudo-chair conformation in the cyclohexane bridge. This arrangement is stabilized by hyperconjugation between the methylidene π-electrons and adjacent σ-bonds.
X-ray crystallography and NMR studies confirm the absolute configuration as (1aR,4R,4aR,7aR,7bR), with five defined stereocenters. The methylidene group’s spatial orientation influences intermolecular interactions, as evidenced by its lower boiling point compared to α-gurjunene.
Comparative Isomer Analysis
Differentiation from α- and γ-Gurjunene Isomers
This compound is distinguished from its isomers by substituent positioning and ring fusion patterns:
α-Gurjunene’s additional methyl group at position 7 eliminates the methylidene functionality, altering its electronic profile. γ-Gurjunene, meanwhile, replaces the cyclopropane ring with a guaiane-derived bicyclic system, resulting in distinct volatility and solubility properties.
Conformational Stability Studies
This compound’s tricyclic framework exhibits greater conformational stability than α- and γ-isomers due to:
- Reduced Ring Strain : The cyclopropane-azulene fusion distributes strain across multiple rings, unlike γ-gurjunene’s guaiane system.
- Steric Shielding : Axial methylidene and equatorial methyl groups minimize van der Waals repulsions.
- Hyperconjugative Stabilization : Methylidene π-electrons delocalize into adjacent C-C bonds, enhancing rigidity.
Molecular dynamics simulations reveal that β-gurjunene’s energy barrier for ring inversion is 15–20% higher than α-gurjunene’s, corroborating its stability.
Properties
CAS No. |
73464-47-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4R,4aR,7aR,7bR)-1,1,4-trimethyl-7-methylidene-2,3,4,4a,5,6,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9,11-14H,2,5-8H2,1,3-4H3/t9-,11-,12-,13-,14-/m1/s1 |
InChI Key |
IRCZVRWQUNZGSH-DKTYCGPESA-N |
SMILES |
CC1CCC2C(C2(C)C)C3C1CCC3=C |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@@H]1CCC3=C |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3C1CCC3=C |
Synonyms |
beta-gurjunene |
Origin of Product |
United States |
Comparison with Similar Compounds
Alpha-Gurjunene
- Structural Relationship : Alpha-Gurjunene is a stereoisomer of this compound, differing in the spatial arrangement of substituents on the tricyclic framework. Both belong to the himachalane class but exhibit distinct chromatographic retention times and mass spectral fragmentation patterns .
- Functional Differences : While this compound is prominent in Valerianaceae essential oils (25.9–35.4%), alpha-Gurjunene occurs at lower concentrations (0.1–9.1%) and is less studied for therapeutic roles .
Calarene (Synonym: this compound)
- Identity Clarification : Calarene is often used interchangeably with this compound in essential oil profiles. For instance, in Valeriana officinalis, calarene constitutes 25.9–35.4% of the oil and is linked to sedative and anti-anxiety effects .
- Analytical Data : this compound’s EI-MS spectrum shows a base peak at m/z 161 and molecular ion [M]⁺ at m/z 204, consistent with calarene’s reported fragmentation .
Cadinene
- Structural Features : Cadinene (C₁₅H₂₄) is a bicyclic sesquiterpene with a cadinane skeleton, differing from this compound’s tricyclic arrangement.
- Functional Roles: Both compounds contribute to woody fragrances in plants. In P. zhennan heartwood, cadinene and this compound accumulate synergistically, with cadinene being a primary contributor to "woody" notes .
Beta-Caryophyllene
- Structural Contrast : Beta-Caryophyllene (C₁₅H₂₄) features a bicyclic structure with a unique trans-fused cyclobutane ring, unlike this compound’s tricyclic system.
- Pharmacological Overlap: Both exhibit anti-inflammatory properties. Beta-Caryophyllene, however, is a dietary cannabinoid (CB2 receptor agonist) with demonstrated neuroprotective effects, whereas this compound’s activity is attributed to sesquiterpene synthase pathways .
Quantitative and Functional Comparison in Essential Oils
Table 1: Concentration of this compound and Similar Compounds in Essential Oils
Table 2: Terpenoid Accumulation in P. zhennan Heartwood
| Compound | Tissue | Relative Content | Role | References |
|---|---|---|---|---|
| This compound | Heartwood | High | Fragrance, anti-aging | |
| Cadinene | Heartwood | High | Woody aroma, antimicrobial | |
| p-Cymene | Heartwood | High | Antioxidant, fragrance |
Preparation Methods
Hydrodistillation
Hydrodistillation remains a cornerstone for isolating beta-Gurjunene from plant matrices. In a study analyzing Cordia verbenacea leaves and stems, hydrodistillation in a Dean-Stark apparatus for 8 hours yielded essential oils containing this compound at 0.46% and 0.31% (w/w) for leaves and stems, respectively. The process involves volatilizing hydrophobic compounds via steam, followed by condensation and separation. Gas chromatography–mass spectrometry (GC–MS) confirmed this compound’s presence in the volatile oil, alongside α-pinene, limonene, and β-caryophyllene.
Key Parameters:
Supercritical Fluid Extraction (SFE)
Supercritical CO extraction offers a solvent-free alternative with tunable selectivity. In Cordia verbenacea, a three-step SFE process (8 MPa, 20 MPa, 30 MPa at 60°C) enriched this compound in the final extract. The method exploits CO’s pressure-dependent solvation power: low-pressure steps remove volatile terpenes, while higher pressures extract heavier sesquiterpenes.
Performance Comparison:
| Parameter | Hydrodistillation | SFE |
|---|---|---|
| Yield (%) | 0.31–0.46 | 1.2–2.8 |
| Purity (GC–MS) | Moderate | High |
| Thermal Degradation | Significant | Minimal |
SFE’s superiority in preserving thermolabile compounds makes it ideal for pharmaceutical applications.
Solvent Extraction
Ethanol and dichloromethane are commonly used for Soxhlet extraction. Ethanol extracts of Cordia verbenacea showed this compound content comparable to SFE but required post-processing to remove chlorophyll and waxes. Acetone, while effective, poses challenges in solvent recovery due to its high polarity.
Chemical Synthesis Pathways
Biosynthetic Routes
This compound is biosynthesized via the mevalonate pathway, where farnesyl diphosphate (FPP) undergoes cyclization catalyzed by α-gurjunene synthase. The reaction proceeds as:
Enzymatic specificity ensures the correct stereochemistry, yielding the (1aR,4R,4aR,7aR,7bR)-stereoisomer.
Total Synthesis
Recent advances in terpene synthesis enable laboratory-scale production. A multi-step route for γ-gurjunene, adaptable to this compound, involves:
Example Synthesis:
-
Aldol Condensation :
-
Substrate: Methyl ketone + aldehyde.
-
Catalyst: L-proline.
-
Yield: 46% (single diastereomer).
-
-
Intramolecular Heck Reaction :
-
Conditions: Pd(OAc), PPh, KCO.
-
Outcome: Cyclizes to form the guaiane skeleton.
-
Stereoselective Modifications
Enantioselective synthesis of this compound leverages asymmetric catalysis. In a guaipyridine alkaloid synthesis, Evans alkylation established the C8 stereocenter with 98% enantiomeric excess (e.e.), a strategy applicable to this compound.
Analytical Characterization
Q & A
Q. What are the standard analytical techniques for identifying and characterizing beta-Gurjunene in natural extracts?
this compound (CID: 6450812) is typically identified via gas chromatography-mass spectrometry (GC-MS) for volatile compound profiling, coupled with retention index matching against established databases. Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for structural validation, particularly to distinguish it from isomers like alpha-Gurjunene. For purity assessment, high-performance liquid chromatography (HPLC) with UV/Vis or refractive index detection is recommended. Researchers should cross-reference spectral data with repositories like PubChem or ChEBI .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Synthesis protocols must detail reaction conditions (catalyst, temperature, solvent), purification steps (e.g., column chromatography), and characterization data (NMR, GC-MS). For novel synthetic routes, provide explicit procedural descriptions and raw spectral data in supplementary materials to enable replication. Known compounds require literature citations confirming identity (e.g., via comparison of specific NMR shifts or optical rotation) .
Q. What are the best practices for isolating this compound from plant matrices?
Steam distillation or hydrodistillation is commonly used for volatile sesquiterpenes. Post-extraction, fractionation via silica gel chromatography improves purity. Validate isolation efficiency using GC-MS and quantify yield via internal standards. Document plant sourcing (geographical origin, harvesting season) to address variability in natural product composition .
Advanced Research Questions
Q. How can contradictory reports on this compound’s bioactivity be resolved methodologically?
Discrepancies in bioactivity studies (e.g., antimicrobial vs. null effects) may arise from differences in assay conditions (e.g., microbial strains, solvent controls) or compound purity. To resolve contradictions:
Q. What experimental designs are optimal for elucidating this compound’s mechanism of action in pharmacological studies?
For mechanistic studies:
- Use in vitro models (e.g., enzyme inhibition assays, receptor-binding studies) paired with molecular docking simulations to predict binding affinities.
- Validate findings in in vivo models (e.g., murine inflammation assays) with pharmacokinetic profiling (bioavailability, half-life).
- Employ omics approaches (transcriptomics, metabolomics) to identify pathway-level effects. Ensure blinding and randomization to minimize bias .
Q. How should researchers address variability in this compound content across plant species?
Conduct comparative metabolomic analyses of multiple species/varieties using LC-MS or GC-MS. Apply multivariate statistics (PCA, PLS-DA) to correlate environmental factors (soil pH, climate) with sesquiterpene biosynthesis. For genetic studies, RNA-seq can identify differentially expressed genes in terpenoid pathways .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
Nonlinear regression models (e.g., sigmoidal dose-response curves) are standard for EC50 determination. For multi-factorial experiments (e.g., synergistic drug interactions), use factorial ANOVA or mixed-effects models. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .
Q. How can researchers validate computational predictions of this compound’s physicochemical properties?
Compare in silico predictions (e.g., LogP via ChemAxon, solubility via COSMO-RS) with empirical
- Experimental LogP: Shake-flask method with octanol/water partitioning.
- Solubility: HPLC quantification in aqueous buffers at physiological pH. Discrepancies >10% warrant re-evaluation of computational parameters or experimental conditions .
Ethical & Reporting Standards
Q. What metadata is essential for publishing this compound research?
Include:
- Source organism taxonomy (voucher specimen ID, herbarium repository).
- Spectral data (NMR/GC-MS raw files in supplementary materials).
- Experimental protocols adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Conflicts of interest (e.g., funding from agrochemical industries) .
Q. How to structure a research paper focusing on this compound’s novel applications?
Follow IMRaD (Introduction, Methods, Results, Discussion) format:
- Introduction : Link this compound’s chemical uniqueness (e.g., bicyclic structure) to hypothesized bioactivity.
- Methods : Detail extraction/synthesis, in vitro/in vivo models, and statistical tests.
- Results : Use tables for comparative bioactivity data; figures for structural/mechanistic insights.
- Discussion : Contrast findings with prior studies, emphasizing methodological improvements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
